molecular formula C6H6IN B110743 3-Iodo-4-methylpyridine CAS No. 38749-96-1

3-Iodo-4-methylpyridine

Cat. No.: B110743
CAS No.: 38749-96-1
M. Wt: 219.02 g/mol
InChI Key: SMXBHXFTAWZFAU-UHFFFAOYSA-N
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Description

3-Iodo-4-methylpyridine is an organic compound with the molecular formula C6H6IN It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by an iodine atom, and the hydrogen atom at the fourth position is replaced by a methyl group

Mechanism of Action

Target of Action

3-Iodo-4-methylpyridine is a chemical compound that is often used in organic synthesis. It is known to be involved in various chemical reactions, particularly in the formation of carbon-carbon bonds .

Mode of Action

The mode of action of this compound is primarily through its participation in chemical reactions. For instance, it can be used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, this compound can act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst .

Biochemical Pathways

Its role in suzuki–miyaura cross-coupling reactions suggests that it could potentially influence pathways involving the formation of carbon-carbon bonds .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. In the context of Suzuki–Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, thereby enabling the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the nature of the organoboron reagent used, the presence of a suitable catalyst, and the reaction conditions . Furthermore, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability .

Biochemical Analysis

Biochemical Properties

3-Iodo-4-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various xenobiotics . Additionally, this compound can interact with other biomolecules, such as nucleic acids, potentially affecting their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell . Furthermore, this compound can impact cellular metabolism by inhibiting or activating metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the binding of this compound to CYP1A2 inhibits the enzyme’s activity, leading to changes in the metabolism of its substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For example, high doses of this compound have been associated with toxic effects, such as cellular damage and apoptosis . Additionally, threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as CYP1A2, leading to the formation of metabolites that may have different biological activities . The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can be transported across cellular membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, depending on its chemical properties and interactions with intracellular proteins .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodo-4-methylpyridine can be synthesized through various methods. One common method involves the iodination of 4-methylpyridine. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Organolithium or organomagnesium reagents.

    Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines, while oxidation can produce pyridine carboxylic acids .

Properties

IUPAC Name

3-iodo-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXBHXFTAWZFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560126
Record name 3-Iodo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38749-96-1
Record name 3-Iodo-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38749-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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